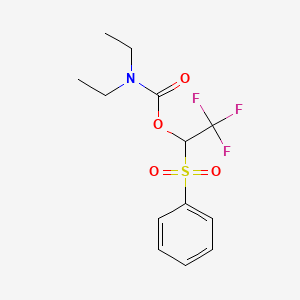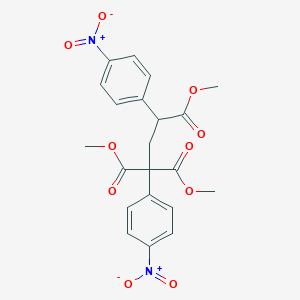
Bis(2-ethylhexyl) methylenebis(phosphonochloridate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexyl) methylenebis(phosphonochloridate) is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of two 2-ethylhexyl groups attached to a methylenebis(phosphonochloridate) core. It is widely used in various industrial and scientific applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) methylenebis(phosphonochloridate) typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{POCl}_3 + 2 \text{C}8\text{H}{17}\text{OH} \rightarrow \text{(C}8\text{H}{17}\text{O})_2\text{P(O)Cl} ]
Industrial Production Methods
In industrial settings, the production of Bis(2-ethylhexyl) methylenebis(phosphonochloridate) is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) methylenebis(phosphonochloridate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonochloridate groups to phosphonates.
Substitution: The chlorine atoms in the phosphonochloridate groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Bis(2-ethylhexyl) methylenebis(phosphonochloridate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) methylenebis(phosphonochloridate) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interact with enzymes involved in phosphorylation processes, altering cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) phosphate
- Bis(2-ethylhexyl) phosphite
- Bis(2-ethylhexyl) phthalate
Uniqueness
Bis(2-ethylhexyl) methylenebis(phosphonochloridate) is unique due to its methylenebis(phosphonochloridate) core, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
384343-62-8 |
|---|---|
Molecular Formula |
C17H36Cl2O4P2 |
Molecular Weight |
437.3 g/mol |
IUPAC Name |
3-[[chloro-[[chloro(2-ethylhexoxy)phosphoryl]methyl]phosphoryl]oxymethyl]heptane |
InChI |
InChI=1S/C17H36Cl2O4P2/c1-5-9-11-16(7-3)13-22-24(18,20)15-25(19,21)23-14-17(8-4)12-10-6-2/h16-17H,5-15H2,1-4H3 |
InChI Key |
CHXDBIXSEMPHEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=O)(CP(=O)(OCC(CC)CCCC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-](/img/structure/B14251239.png)

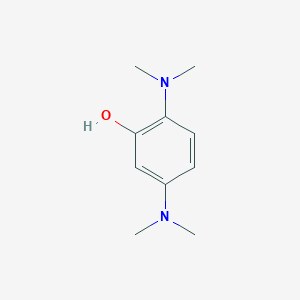
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
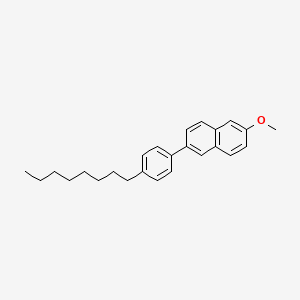
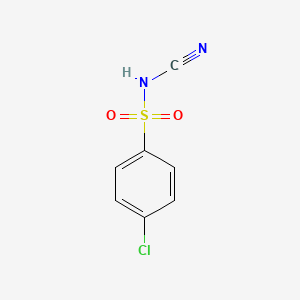
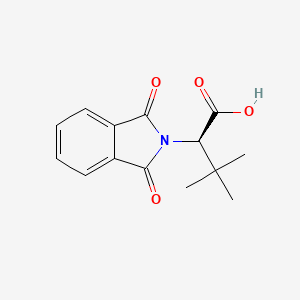
![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)
![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)
![2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene](/img/structure/B14251302.png)
